大豆サポニンII

説明

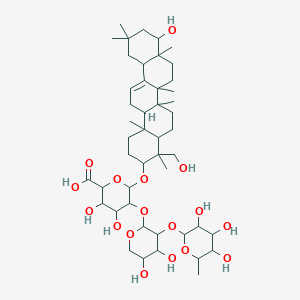

Soyasaponin II is a naturally occurring compound found in soybeans (Glycine max) and other legumes. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic. Soyasaponin II is known for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective properties .

科学的研究の応用

Soyasaponin II has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the structure-activity relationship of saponins.

Biology: Soyasaponin II is investigated for its role in modulating immune responses and cellular signaling pathways.

Medicine: It has potential therapeutic applications in treating liver diseases, cancer, and inflammatory conditions.

Industry: Soyasaponin II is used in the development of natural pesticides and as an additive in food and cosmetic products .

作用機序

Soyasaponin II exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the activation of the Nlrp3 inflammasome and reduces the production of pro-inflammatory cytokines like interleukin 1β.

Antioxidant: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

Hepatoprotective: Soyasaponin II protects liver cells by modulating the expression of genes involved in apoptosis and oxidative stress .

Similar Compounds:

- Soyasaponin I

- Soyasaponin III

- Soyasaponin A1

- Soyasaponin A2

Comparison: Soyasaponin II is unique due to its specific glycosidic structure and the presence of certain functional groups that confer distinct biological activities. Compared to other soyasaponins, soyasaponin II has shown superior anti-inflammatory and hepatoprotective effects .

生化学分析

Biochemical Properties

Soyasaponin II interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant impact on cellular immunity . The strength of this function is closely related to the chemical structure of saponins . The sugar chain part of each soyasaponin differs at C-3: soyasaponin II is “Rha-Ara-GlcA-” . It is reasonable to infer that the longer the glycochain attached to C-3 of aglycones, the stronger the ability to induce a Th2 immune response .

Cellular Effects

Soyasaponin II has been found to have significant effects on various types of cells and cellular processes . It can activate the immune system in mammals, promoting both specific immunity and nonspecific immunity . In addition, soyasaponin II can exert strong anti-inflammatory effects and induce immune homeostasis in many diseases .

Molecular Mechanism

Soyasaponin II exerts its effects at the molecular level through various mechanisms. One study found that soyasaponin II protects against acute liver failure by diminishing Y-Box Binding Protein 1 (YB-1) phosphorylation and Nlrp3-inflammasome priming in mice . Phosphorylated YB-1 could activate Nlrp3 mRNA transcription by binding the promoter region .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of soyasaponin II have been observed over time. For instance, one study found that Lipopolysaccharide/D-galactosamine (LPS/GalN) administration markedly decreased fecal and hepatic soyasaponin II levels . Soyasaponin II treatment protected mice against LPS/GalN induced acute liver injury .

Metabolic Pathways

Soyasaponin II is involved in various metabolic pathways. While specific metabolic pathways of soyasaponin II are not mentioned in the search results, it’s known that saponins are complex molecules consisting of non-sugar aglycone coupled to sugar chain units .

Transport and Distribution

The transport and distribution of soyasaponin II within cells and tissues involve specific transporters. GmMATE100, a member of the MATE transporter family in the soybean genome, has been identified as a soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

The subcellular localization of soyasaponin II is primarily in the vacuole . This localization is facilitated by the GmMATE100 transporter, which is localized to the vacuolar membrane in both plant and yeast cells .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of soyasaponin II typically involves extraction from soybeans using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate soyasaponin II. Advanced methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for purification and characterization .

Industrial Production Methods: Industrial production of soyasaponin II involves large-scale extraction from soybean meal or other soy products. The process includes solvent extraction, filtration, and purification steps to obtain high-purity soyasaponin II. The use of biotechnological approaches, such as microbial fermentation, is also being explored to enhance yield and efficiency .

化学反応の分析

Types of Reactions: Soyasaponin II undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its glycosidic bonds.

Substitution: Substitution reactions can occur at the sugar moieties attached to the aglycone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Acidic or basic conditions facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of soyasaponin II, which may exhibit different biological activities .

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-13-44(5)25(45(28,6)20-48)11-14-47(8)26(44)10-9-22-23-17-42(2,3)18-27(50)43(23,4)15-16-46(22,47)7/h9,21,23-37,39-41,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,43+,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZLICPLPYSFNZ-IVWMTKFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O)(C)C)C)C)C)C)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317250 | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

55319-36-3 | |

| Record name | Soyasaponin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55319-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 215 °C | |

| Record name | Soyasaponin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)